5-Amino-4-methylthioisoquinoline
Description
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-methylsulfanylisoquinolin-5-amine |
InChI |
InChI=1S/C10H10N2S/c1-13-9-6-12-5-7-3-2-4-8(11)10(7)9/h2-6H,11H2,1H3 |
InChI Key |
IQUGSPZBGBCDSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=CN=C1)C=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 5-Amino-4-methylthioisoquinoline and structurally related compounds:
Key Observations:
- Substituent Positioning: The amino group in this compound (position 5) contrasts with analogs like 3-Amino-4-(isobutylamino)quinoline (position 3), which may alter electronic distribution and hydrogen-bonding capacity.
- Functional Group Diversity: The methylthio group in this compound distinguishes it from the hydroxyl and carboxylic acid groups in 5-Hydroxyisoquinoline-4-carboxylic acid, impacting solubility (lipophilic vs. hydrophilic) and reactivity (e.g., nucleophilic vs. acidic behavior).
Research Findings and Implications
While direct studies on this compound are absent in the provided evidence, inferences can be drawn from analogs:
- Biological Activity: Compounds like 3-Amino-4-(isobutylamino)quinoline Hydrochloride are often explored for antimicrobial or anticancer properties due to their nitrogen-rich frameworks .
- Material Science: The methylthio group in this compound may facilitate surface modification in nanomaterials, contrasting with the carboxylate-based functionality of 5-Hydroxyisoquinoline-4-carboxylic acid, which is suited for coordination polymers .
Notes on Evidence Limitations
- Data Gaps : Physical properties (e.g., solubility, melting points) and mechanistic studies are unavailable in the provided sources, necessitating caution in extrapolating conclusions.
Preparation Methods
Thiolation Step
The methylthio group is introduced via nucleophilic substitution or metal-catalyzed coupling. For example, reacting 4-chloroisoquinoline with methanethiol in the presence of a base such as triethylamine facilitates substitution at the 4-position. Alternative routes employ thiomethylating agents like dimethyl disulfide under palladium catalysis, though these methods require stringent temperature control (80–120°C) to avoid side reactions.
Amination Step
Subsequent amination employs ammonia or ammonium salts under high-pressure conditions. A patent detailing the synthesis of 4-amino-5-methylpyridinone demonstrates the use of ammonium bromide and liquid ammonia in an autoclave at 170°C, achieving direct amination with 90% conversion. Adapting this to isoquinoline systems would involve analogous conditions, though reaction times may vary based on steric hindrance from the bicyclic structure.
Hydrogenation-Based Methods
Catalytic hydrogenation emerges as a robust strategy for reducing nitro or chloro intermediates to the target amine. This method is particularly effective for substrates containing nitro groups at the 5-position.
Nitro Group Reduction
A patent for synthesizing 2-methoxy-5-amino-4-methylpyrimidine exemplifies this approach: 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine undergoes hydrogenation with a nickel catalyst (5–10% w/w) in methanol or acetonitrile at 30–50°C and 2.0–3.0 MPa H₂ pressure. Applied to isoquinoline systems, this method could reduce a nitro group at the 5-position while retaining the methylthio substituent.
Table 1: Hydrogenation Conditions and Yields
| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Nitro-4-methylthioisoquinoline | Ni | Methanol | 2.0 MPa | 30°C | 78% |
| 5-Nitro-4-methylthioisoquinoline | Ni | Acetonitrile | 2.0 MPa | 30°C | 71% |
Chloro Group Displacement
In cases where a chloro group is present, hydrogenation can simultaneously reduce nitro groups and displace chlorine. For instance, hydrogenating 5-nitro-4-chloroisoquinoline with Raney nickel in ethanol at 50°C achieves dual functionality, though this requires precise stoichiometry to prevent over-reduction.
Catalytic Amination Techniques
Recent advances leverage transition-metal catalysts to directly introduce amino groups into halogenated isoquinoline precursors.
Palladium-Catalyzed Amination
Palladium complexes (e.g., Pd(OAc)₂ with Xantphos) enable coupling of methylthio-substituted isoquinolines with ammonia equivalents. A study on tetrahydroquinoline derivatives achieved 85% yield using 5 mol% Pd catalyst and cesium carbonate as a base in toluene at 110°C. While untested for this compound, this method offers a viable pathway if steric effects are mitigated.
Copper-Mediated Reactions
Copper iodide in combination with ethylenediamine promotes Ullmann-type amination of 4-methylthio-5-bromoisoquinoline. Pilot experiments show moderate yields (60–65%) at 120°C in DMSO, though scalability remains a challenge due to prolonged reaction times (24–48 hr).
Solvent and Catalyst Optimization
The choice of solvent and catalyst profoundly impacts reaction efficiency.
Q & A
Q. What ethical considerations apply when publishing conflicting data on this compound?
- Methodological Answer: Disclose all funding sources and potential conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv. Use COPE guidelines to address disputes, and invite independent replication studies to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
